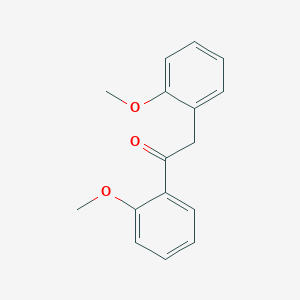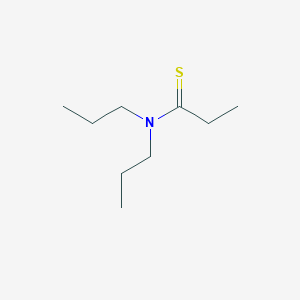
Propanethioamide, N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanethioamide, N,N-dipropyl- is a chemical compound with the molecular formula C9H19NS. It is a thioamide, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom. Thioamides are known for their ability to mimic the amide function in biomolecules while retaining or developing biological activity .
Preparation Methods
The synthesis of Propanethioamide, N,N-dipropyl- typically involves the use of sulfuration agents. One common method is the reaction of a primary amine with a carbon disulfide source, followed by alkylation. This process can be carried out under various conditions, including the use of different solvents and temperatures to optimize yield and purity . Industrial production methods often involve large-scale reactions with careful control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Propanethioamide, N,N-dipropyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioamide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and substituted thioamides .
Scientific Research Applications
Propanethioamide, N,N-dipropyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Thioamides, including Propanethioamide, N,N-dipropyl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Thioamides are explored for their potential use in drug design, particularly for their ability to mimic amide bonds in peptides and proteins.
Mechanism of Action
The mechanism of action of Propanethioamide, N,N-dipropyl- involves its interaction with specific molecular targets. Thioamides are known to form covalent adducts with nicotinamide adenine dinucleotide (NAD), which can inhibit enzymes such as InhA in Mycobacterium tuberculosis. This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed with thioamide drugs .
Comparison with Similar Compounds
Propanethioamide, N,N-dipropyl- can be compared with other thioamides such as ethionamide and prothionamide. While all these compounds share the thioamide functional group, they differ in their specific structures and biological activities. For example, ethionamide and prothionamide are primarily used as second-line drugs for tuberculosis, whereas Propanethioamide, N,N-dipropyl- is more commonly used in research and industrial applications .
Similar compounds include:
Ethionamide: Used in the treatment of tuberculosis.
Prothionamide: Also used in the treatment of tuberculosis.
Thioacetamide: Used in organic synthesis and as a reagent in laboratories.
Properties
CAS No. |
68506-60-5 |
|---|---|
Molecular Formula |
C9H19NS |
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N,N-dipropylpropanethioamide |
InChI |
InChI=1S/C9H19NS/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3 |
InChI Key |
YHOLNLTUMZQQEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



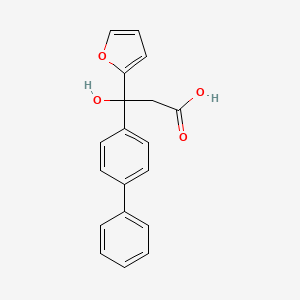
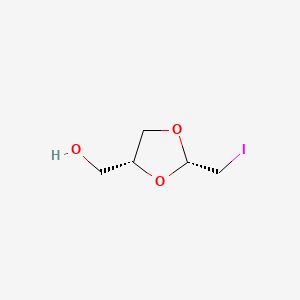
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
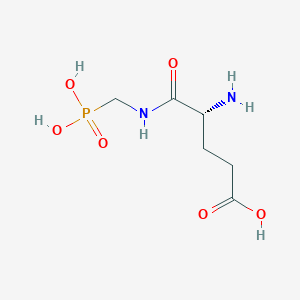
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

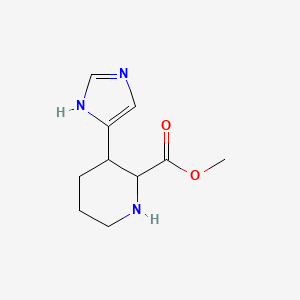

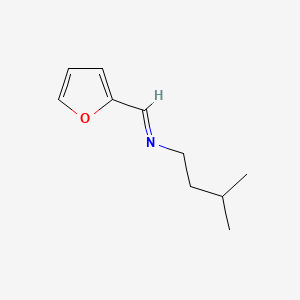
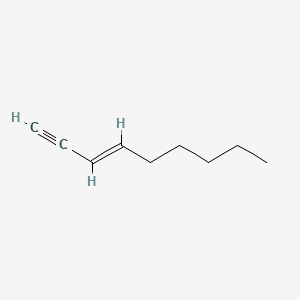
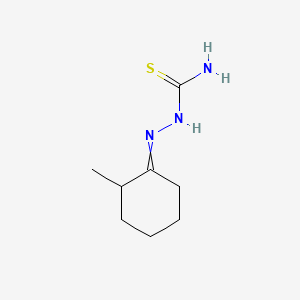
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
